1-Chloro-1-succinimidopropane
Description
Succinimide derivatives are typically used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as electrophilic agents. Chlorinated alkanes are common intermediates in halogenation reactions .
Properties
Molecular Formula |
C7H10ClNO2 |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
1-(1-chloropropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H10ClNO2/c1-2-5(8)9-6(10)3-4-7(9)11/h5H,2-4H2,1H3 |
InChI Key |
DEAFKLPWKKXYPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N1C(=O)CCC1=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
a. 1-Chloro-1-propene (CAS 590-21-6)
b. Allyl Chloride (CAS 107-05-1)
Comparison Table :
| Compound | CAS | Molecular Formula | Reactivity | Key Applications |
|---|---|---|---|---|
| 1-Chloro-1-propene | 590-21-6 | C₃H₅Cl | Electrophilic addition | Polymers, intermediates |
| Allyl Chloride | 107-05-1 | C₃H₅Cl | Allylic substitution | Epoxy resins, plastics |
| Hypothetical 1-Chloro-1-succinimidopropane | N/A | C₇H₁₀ClNO₂ | Likely nucleophilic substitution | Pharmaceuticals, agrochemicals |
2.2 Cyclopropane Derivatives with Chlorine
a. 1-Chlorocyclopropane-1-carbonyl Chloride (CAS 73492-25-8)
Comparison Table :
| Compound | CAS | Functional Groups | Reactivity | Applications |
|---|---|---|---|---|
| 1-Chlorocyclopropane-1-carbonyl chloride | 73492-25-8 | Cl, COCl | Acylation | Organic synthesis |
| 1-Methylcyclopropanamine HCl | N/A | CH₃, NH₂ (HCl salt) | Condensation | Pharmaceuticals |
| Hypothetical this compound | N/A | Cl, succinimide | Nucleophilic attack | Drug delivery, catalysis |
2.3 Chlorinated Alcohols and Sulfonates
a. 1-Chloro-2-methyl-2-propanol (CAS 558-42-9)
Comparison Table :
| Compound | CAS | Functional Group | Key Reactivity | Industrial Use |
|---|---|---|---|---|
| 1-Chloro-2-methyl-2-propanol | 558-42-9 | Cl, OH | Esterification | Surfactants |
| 1-Propanesulfonyl Chloride | N/A | SO₂Cl | Sulfonation | Detergents, resins |
| Hypothetical this compound | N/A | Cl, succinimide | Amide bond formation | Drug design |
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